Cas no 2138558-05-9 (3-Azido-4-propylcyclohexan-1-ol)
3-Azido-4-propylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-azido-4-propylcyclohexan-1-ol
- EN300-1159060
- 2138558-05-9
- 3-Azido-4-propylcyclohexan-1-ol
-
- Inchi: 1S/C9H17N3O/c1-2-3-7-4-5-8(13)6-9(7)11-12-10/h7-9,13H,2-6H2,1H3
- InChI Key: HMVIPKYTKULXEX-UHFFFAOYSA-N
- SMILES: OC1CCC(CCC)C(C1)N=[N+]=[N-]
Computed Properties
- Exact Mass: 183.137162174g/mol
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 34.6Ų
3-Azido-4-propylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159060-0.05g |
3-azido-4-propylcyclohexan-1-ol |
2138558-05-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1159060-0.1g |
3-azido-4-propylcyclohexan-1-ol |
2138558-05-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1159060-0.25g |
3-azido-4-propylcyclohexan-1-ol |
2138558-05-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1159060-0.5g |
3-azido-4-propylcyclohexan-1-ol |
2138558-05-9 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1159060-1.0g |
3-azido-4-propylcyclohexan-1-ol |
2138558-05-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1159060-2.5g |
3-azido-4-propylcyclohexan-1-ol |
2138558-05-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1159060-5.0g |
3-azido-4-propylcyclohexan-1-ol |
2138558-05-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1159060-10.0g |
3-azido-4-propylcyclohexan-1-ol |
2138558-05-9 | 10g |
$3131.0 | 2023-06-08 |
3-Azido-4-propylcyclohexan-1-ol Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-Azido-4-propylcyclohexan-1-ol
Introduction to 3-Azido-4-propylcyclohexan-1-ol (CAS No. 2138558-05-9)
3-Azido-4-propylcyclohexan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2138558-05-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its unique structural features and potential applications. This compound belongs to the class of azido-substituted cyclohexanols, which are known for their versatile reactivity and utility in the synthesis of more complex molecules.
The molecular structure of 3-Azido-4-propylcyclohexan-1-ol consists of a cyclohexane ring substituted at the 3-position with an azido group (-N₃) and at the 4-position with a propyl group (-C₃H₇). The presence of the azido functional group makes this compound particularly interesting for researchers exploring transition-metal-catalyzed reactions, such as azide-alkyne cycloadditions (azidation reactions), which are pivotal in constructing complex molecular architectures. Additionally, the hydroxyl group at the 1-position provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties.
In recent years, there has been a growing interest in azido compounds due to their role as key intermediates in pharmaceutical synthesis. The ability to introduce azido groups into molecular frameworks allows for subsequent transformations that can lead to the development of novel bioactive molecules. For instance, 3-Azido-4-propylcyclohexan-1-ol can be utilized in the synthesis of heterocyclic compounds, which are prevalent in many drug candidates. The cyclohexane ring itself contributes to the compound's stability and serves as a scaffold for further modifications, making it a valuable building block in medicinal chemistry.
One of the most significant applications of 3-Azido-4-propylcyclohexan-1-ol lies in its use as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop new therapeutic agents targeting various diseases. For example, studies have shown that azido-containing molecules can be converted into other functional groups through metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura or Heck couplings. These reactions are instrumental in constructing carbon-carbon bonds, which are essential for creating complex drug molecules.
The propyl group in 3-Azido-4-propylcyclohexan-1-ol also contributes to its utility in synthetic chemistry. Propyl-substituted compounds often exhibit improved solubility and bioavailability, which are critical factors in drug design. By incorporating this group into a molecular framework, chemists can fine-tune the pharmacokinetic properties of their synthetic targets. Furthermore, the cyclohexane ring provides a rigid backbone that can influence the conformation and binding affinity of drug candidates.
Recent advancements in computational chemistry have also highlighted the importance of 3-Azido-4-propylcyclohexan-1-ol as a starting material for virtual screening and drug discovery campaigns. Molecular modeling studies have demonstrated that derivatives of this compound can interact with specific biological targets, suggesting potential therapeutic applications. These computational approaches allow researchers to predict the binding modes and affinities of novel drug candidates before conducting expensive experimental trials.
The synthesis of 3-Azido-4-propylcyclohexan-1-ol itself is an intriguing challenge that has been explored by synthetic chemists. Traditional methods involve multi-step processes that require careful control of reaction conditions to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently. For instance, catalytic methods have been developed that minimize side reactions and improve overall reaction efficiency.
The versatility of 3-Azido-4-propylcyclohexan-1-ol extends beyond its use as an intermediate in pharmaceutical synthesis. It has also been employed in materials science and polymer chemistry. The azido group can be used to introduce functionalized side chains into polymers, leading to materials with enhanced properties such as biodegradability or stimuli-responsive behavior. This underscores the broad utility of this compound across multiple scientific disciplines.
In conclusion, 3-Azido-4-propylcyclohexan-1-ol (CAS No. 2138558-05-9) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable building block for synthesizing complex molecules, while its reactivity allows for diverse functionalizations. As research continues to uncover new applications for azido compounds, 3-Azido-4-propylcyclohexan-1-ol is poised to play an increasingly important role in drug discovery and materials science.
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